molecular formula C12H18N2O3 B1521474 tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate CAS No. 1105675-60-2

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Cat. No. B1521474
M. Wt: 238.28 g/mol
InChI Key: KPVFFEIBBYVREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, commonly known as T-BMC, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is commonly used in the synthesis of other compounds. T-BMC has been found to have a wide range of biochemical and physiological effects, making it an attractive compound for research.

Scientific Research Applications

Foldamer Research

The compound tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, which is structurally related to tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, has been used as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This research aims at understanding the folding and self-assembly properties of synthetic oligomers, which could have implications for developing new materials and understanding biological processes (Abbas et al., 2009).

Antimitotic Agents

Research into antimitotic agents, which are crucial for cancer therapy, has involved compounds structurally related to tert-butyl (5-methoxypyridin-3-yl)methylcarbamate. These studies focus on the synthesis and biological evaluation of compounds that could potentially disrupt mitotic processes in cancer cells, leading to the development of new therapeutic agents (Temple & Rener, 1992).

Oxidation and Metabolism Studies

The oxidation of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate and related compounds has been examined to understand their metabolic pathways in various organisms, including insects and mammals. These studies are essential for assessing the environmental impact and safety of these compounds when used as pesticides or in other industrial applications (Douch & Smith, 1971).

Photophysical Properties and Organic Optoelectronic Applications

Compounds derived from tert-butyl (5-methoxypyridin-3-yl)methylcarbamate have been studied for their photophysical properties, with potential applications in organic optoelectronic devices such as organic light-emitting diodes (OLEDs). These studies contribute to the development of new materials for electronics and photonics (Hu et al., 2013).

Synthetic Methodologies and Chemical Transformations

Research has also focused on developing synthetic methodologies involving tert-butyl (5-methoxypyridin-3-yl)methylcarbamate and related compounds. These studies aim to improve the efficiency of chemical syntheses and to discover new reactions and pathways for producing complex molecules (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-[(5-methoxypyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-7-9-5-10(16-4)8-13-6-9/h5-6,8H,7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVFFEIBBYVREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673827
Record name tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

CAS RN

1105675-60-2
Record name tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.